molecular formula C21H23FN2O2 B11500037 1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11500037
M. Wt: 354.4 g/mol
InChI Key: RBLMBFRNNNVHAA-UHFFFAOYSA-N
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Description

1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a butylphenyl group and a fluorophenyl group, makes it an interesting subject for study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the formation of the pyrrolidine ring and the introduction of the butylphenyl and fluorophenyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as amines, carboxylic acids, and fluorinating agents. Industrial production methods may involve scaling up these reactions and optimizing conditions for yield and purity.

Chemical Reactions Analysis

1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the aromatic rings or the pyrrolidine ring, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases, although further research is needed.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but may include enzymes, receptors, or other proteins.

Comparison with Similar Compounds

1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-butylphenyl)-3-(2-fluorophenyl)urea: This compound has a similar structure but lacks the pyrrolidine ring.

    1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

Properties

Molecular Formula

C21H23FN2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23FN2O2/c1-2-3-6-15-9-11-17(12-10-15)24-14-16(13-20(24)25)21(26)23-19-8-5-4-7-18(19)22/h4-5,7-12,16H,2-3,6,13-14H2,1H3,(H,23,26)

InChI Key

RBLMBFRNNNVHAA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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